

(2S)-SB02024: A Structural and Functional Analysis of a Novel VPS34 Inhibitor

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Compound of Interest

Compound Name: (2S)-SB02024

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of **(2S)-SB02024**, a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34). The information presented herein is intended to support further research and development efforts in the fields of oncology and immunology.

Structural Analysis

(2S)-SB02024 is a 2-pyridone derivative substituted at the 4-position with (R)-3-methylmorpholine and at the 6-position with (R)-2-(trifluoromethyl)piperidine[1]. The chemical structure of **(2S)-SB02024** is depicted in Figure 1.

Figure 1: Chemical Structure of **(2S)-SB02024**

A 2D representation of the chemical structure of **(2S)-SB02024** would be presented here in a final document.

Co-crystallization studies of **(2S)-SB02024** with the human VPS34 Δ C2 domain have elucidated the molecular basis of its inhibitory activity. The inhibitor binds to the ATP pocket within the active site of VPS34, situated between the N- and C-lobes of the kinase domain[1]. The binding is stabilized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces[1].

Key interactions include a direct hydrogen bond between the oxygen atom of the morpholine ring of SB02024 and the backbone nitrogen of the hinge-residue I685[1]. The pyridone group participates in water-mediated hydrogen bonds with residues K636, D644, Y670, and D761[1]. Furthermore, the trifluoromethyl and methyl groups on the piperidine and morpholine rings, respectively, occupy two hydrophobic pockets within the active site[1].

Functional Analysis: Mechanism of Action

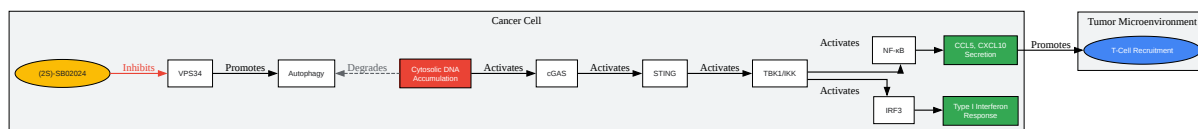
(2S)-SB02024 functions as a potent inhibitor of VPS34, a class III phosphatidylinositol 3-kinase that plays a critical role in the initiation of autophagy and endosomal trafficking by producing phosphatidylinositol 3-phosphate (PI3P)[2]. By inhibiting VPS34, SB02024 effectively blocks these cellular processes.

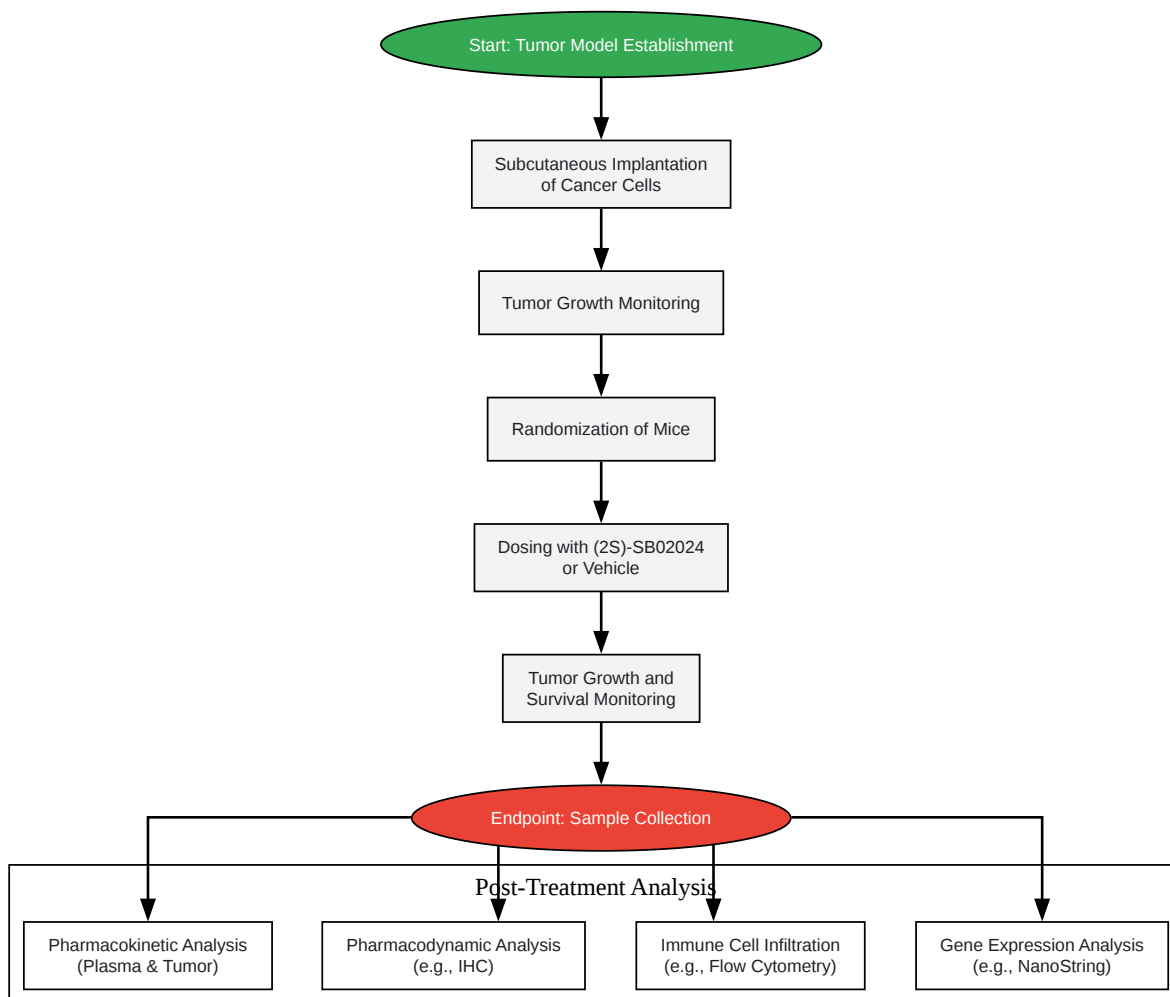
A significant functional consequence of VPS34 inhibition by SB02024 is the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway[3][4]. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response. The proposed mechanism suggests that by inhibiting autophagy, SB02024 prevents the degradation of intracellular DNA, leading to its accumulation in the cytoplasm and subsequent activation of the cGAS-STING pathway[2].

The activation of this pathway results in the increased expression and secretion of pro-inflammatory cytokines and chemokines, such as CCL5 and CXCL10[3][4]. These chemokines are crucial for the recruitment of T cells and Natural Killer (NK) cells into the tumor microenvironment, thereby enhancing anti-tumor immunity[2][3].

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by **(2S)-SB02024**.





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